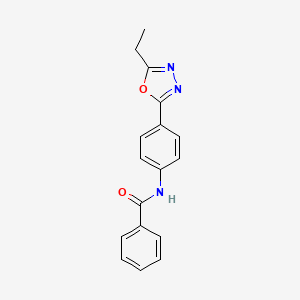
N-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide” is a compound that belongs to the oxadiazole family . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles, including “N-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide” include cyclization and nucleophilic alkylation .Scientific Research Applications
Antiparasitic Activity
This compound has shown promising results in antiparasitic activity. In cellular experiments, it demonstrated stronger antiparasitic effects and was able to cure experimental Chagas disease with 100% efficacy .
Anticancer Evaluation
Oxadiazole derivatives have been evaluated for their anticancer properties. The MTT assay, which measures the activity of mitochondrial enzymes, is often used to quantify living cells and has been employed in studies involving these compounds .
Antifungal Activity
The compound has also been tested for its antifungal properties. It has shown activity against various fungal pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani, which are significant in agricultural contexts .
Biological Activities Spectrum
Oxadiazoles have a wide range of biological activities including anti-inflammatory, antibacterial, antimycobacterial, analgesic, and anticonvulsant effects. This broad spectrum makes them valuable for various therapeutic applications .
Synthesis Methods
Efficient synthesis methods for oxadiazole derivatives have been developed. These methods facilitate the production of compounds like N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide for further research and potential applications .
Antidiabetic Activities
Compounds with amide and sulphonamide groups in the oxadiazole structure have shown enhanced antidiabetic activities. They have demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism .
Mechanism of Action
Target of Action
The primary targets of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide are yet to be fully identified. Oxadiazoles, the class of compounds to which it belongs, have been recognized for their high therapeutic values . They have shown a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , and anti-inflammatory properties, suggesting that they interact with multiple targets in the body.
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds due to the electronegativities of nitrogen and oxygen in their structures .
Biochemical Pathways
For instance, some oxadiazoles have shown anticancer activity, suggesting that they may interfere with cell proliferation and survival pathways .
Pharmacokinetics
The ic50 values of some oxadiazoles have been determined, indicating their effective concentrations for inhibiting biological activity .
Result of Action
Some oxadiazoles have shown anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .
Future Directions
The future directions for “N-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide” and similar compounds could involve further exploration of their potential applications in various fields, such as medicinal chemistry and material science . Additionally, more research could be conducted to better understand their mechanisms of action and to optimize their synthesis processes .
properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-15-19-20-17(22-15)13-8-10-14(11-9-13)18-16(21)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEQWIXHNLCIAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

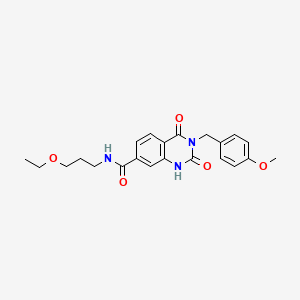



![N-[4-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2926789.png)
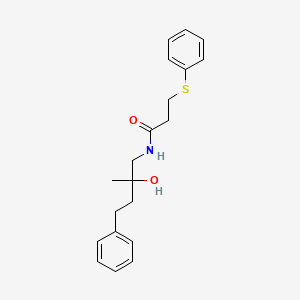
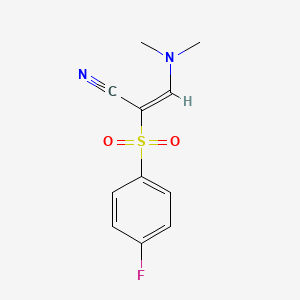


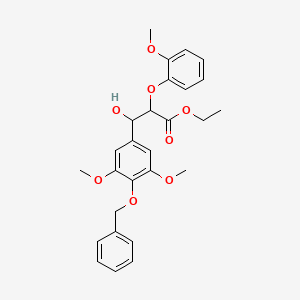
![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2926799.png)
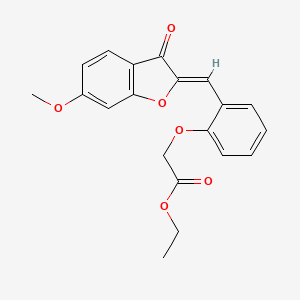
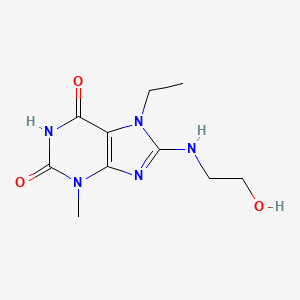
![Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B2926803.png)